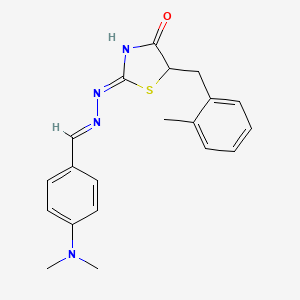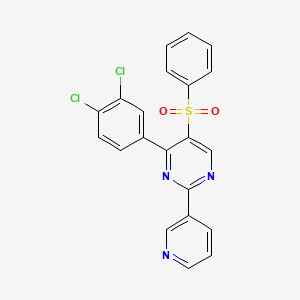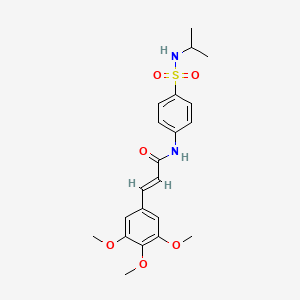
1H,2H-Octafluorocyclopentane
Overview
Description
1H,2H-Octafluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H2F8. It is a clear, colorless liquid with a density of 1.68 g/cm³ and a boiling point of 79°C . This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
1H,2H-Octafluorocyclopentane can be synthesized through several methods. One common synthetic route involves the hydrogenation of octafluorocyclopentene. This process typically uses a palladium-based hydrogenation catalyst under controlled conditions . Another method involves the dehydrofluorination of 1-chloroheptafluorocyclopentene in the presence of a basic compound such as potassium carbonate . These methods ensure high purity and yield of the desired product.
Chemical Reactions Analysis
1H,2H-Octafluorocyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: It can be reduced to form partially fluorinated cyclopentanes.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1H,2H-Octafluorocyclopentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: Its unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: This compound is used in the semiconductor industry as a plasma reaction gas for etching processes.
Mechanism of Action
The mechanism of action of 1H,2H-Octafluorocyclopentane involves its interaction with molecular targets through its fluorine atoms. These interactions can affect various pathways, including those involved in chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
1H,2H-Octafluorocyclopentane can be compared with other fluorinated cycloalkanes, such as:
1H-Heptafluorocyclopentene: This compound is similar in structure but has one less fluorine atom, making it less stable and reactive under certain conditions.
Trans-1H,2H-Octafluorocyclopentane: This isomer has a different spatial arrangement of atoms, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its high stability, chemical inertness, and versatility in various applications.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and stability make it a compound of interest for further research and development.
Properties
IUPAC Name |
1,1,2,2,3,3,4,5-octafluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJLBREDQLBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002904 | |
| Record name | 1,1,2,2,3,3,4,5-Octafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-35-3 | |
| Record name | 1,1,2,2,3,3,4,5-Octafluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H-Octafluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)

![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2826921.png)

![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)


